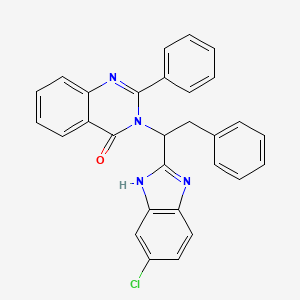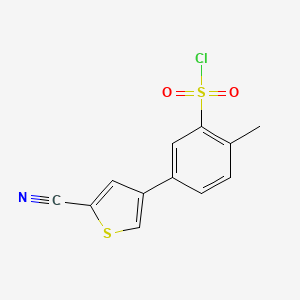
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride is an organic compound that features a thiophene ring substituted with a cyano group and a benzenesulfonyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Sulfonylation: The final step involves the sulfonylation of the thiophene derivative with 2-methylbenzenesulfonyl chloride under appropriate conditions, such as the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Reduction: Hydrogenation using a catalyst like palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonates: Formed from nucleophilic substitution with alcohols.
Amines: Formed from the reduction of the cyano group.
Applications De Recherche Scientifique
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate derivatives. The cyano group can participate in reduction reactions, leading to the formation of amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(5-Cyanothiophen-3-yl)methanesulfonyl chloride: Similar structure but with a methanesulfonyl group instead of a benzenesulfonyl group.
5-(5-Cyanothiophen-3-yl)boronic acid: Contains a boronic acid group instead of a sulfonyl chloride group.
Propriétés
Formule moléculaire |
C12H8ClNO2S2 |
|---|---|
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
5-(5-cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClNO2S2/c1-8-2-3-9(5-12(8)18(13,15)16)10-4-11(6-14)17-7-10/h2-5,7H,1H3 |
Clé InChI |
AHSLCGUGQFCKDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)
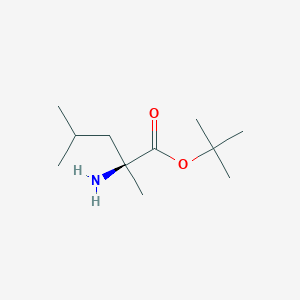

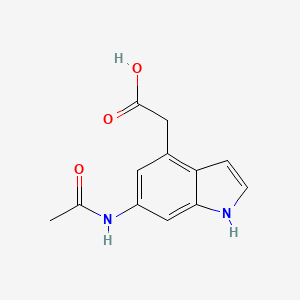

![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
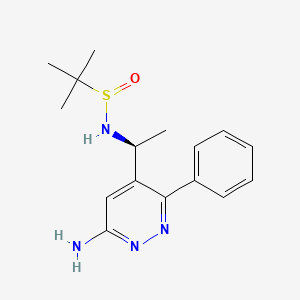



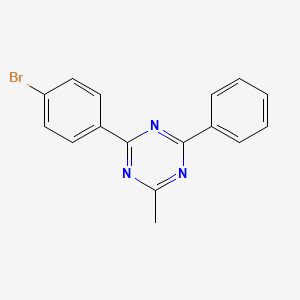
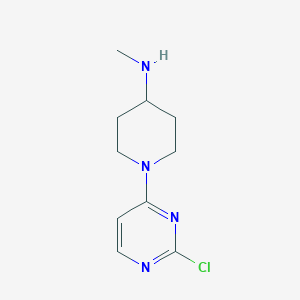
![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)
